An In-depth Technical Guide to 6,4'-Dihydroxy-7-methoxyflavanone
An In-depth Technical Guide to 6,4'-Dihydroxy-7-methoxyflavanone
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 6,4'-Dihydroxy-7-methoxyflavanone, a naturally occurring flavonoid with significant therapeutic potential.
Chemical Identity and Structure
IUPAC Name: (2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one[1]
Synonyms: 6,4'-Dihydroxy-7-methoxyflavanone, (2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one[1]
Chemical Structure:
Caption: Chemical structure of 6,4'-Dihydroxy-7-methoxyflavanone.
Physicochemical Properties
A summary of the key physicochemical properties of 6,4'-Dihydroxy-7-methoxyflavanone is presented in the table below. This data is crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Molecular Formula | C16H14O5 | [1] |
| Molecular Weight | 286.28 g/mol | [1] |
| CAS Number | 189689-32-5 | [2][3] |
| Predicted Boiling Point | 555.9 ± 50.0 °C | [3] |
| Predicted Density | 1.370 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 9.57 ± 0.40 | [3] |
| XLogP3 | 2.2 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 286.084124 g/mol | [1] |
| Monoisotopic Mass | 286.084124 g/mol | [1] |
| Topological Polar Surface Area | 76 Ų | [1] |
Experimental Protocols
Isolation from Dalbergia odorifera
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Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as methanol or ethanol.
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Fractionation: The crude extract is then fractionated using liquid-liquid extraction with solvents of increasing polarity to separate compounds based on their solubility.
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Chromatography: The fractions are further purified using various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compound.
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Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including UV-Vis, IR, NMR (¹H and ¹³C), and mass spectrometry.
Chemical Synthesis
While a specific protocol for the synthesis of 6,4'-Dihydroxy-7-methoxyflavanone was not found, a general and widely used method for synthesizing flavanones involves the acid-catalyzed cyclization of a corresponding chalcone precursor.[4][5] The synthesis would likely proceed in two main steps:
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Chalcone Synthesis (Claisen-Schmidt Condensation): This step involves the base-catalyzed condensation of an appropriately substituted acetophenone and a substituted benzaldehyde. For the synthesis of the precursor to 6,4'-Dihydroxy-7-methoxyflavanone, this would likely involve the reaction of 2',5'-dihydroxy-4'-methoxyacetophenone with 4-hydroxybenzaldehyde.
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Flavanone Cyclization (Intramolecular Michael Addition): The resulting chalcone is then treated with a strong acid, such as sulfuric acid or hydrochloric acid, in a suitable solvent like ethanol. This promotes an intramolecular Michael addition, leading to the cyclization of the chalcone to form the flavanone ring system.[4][5] The reaction mixture is typically refluxed for several hours, after which the product is isolated by precipitation and purified by recrystallization or chromatography.[4][5]
Biological Activity and Signaling Pathways
6,4'-Dihydroxy-7-methoxyflavanone exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] A significant area of research has focused on its role in bone metabolism and cellular senescence.
Inhibition of Osteoclastogenesis via the RANKL/MAPK Signaling Pathway
6,4'-Dihydroxy-7-methoxyflavanone has been shown to inhibit the differentiation and function of osteoclasts, the cells responsible for bone resorption. This effect is primarily mediated through its modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.
Signaling Pathway Diagram:
Caption: Inhibition of the RANKL-induced MAPK signaling pathway by 6,4'-Dihydroxy-7-methoxyflavanone.
Upon binding of RANKL to its receptor RANK on the surface of osteoclast precursors, the adaptor protein TRAF6 is recruited. This initiates a downstream signaling cascade that includes the activation of Mitogen-Activated Protein Kinases (MAPKs), such as JNK, ERK, and p38. Activated MAPKs, in turn, promote the expression and activation of key transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are essential for osteoclast differentiation and function. 6,4'-Dihydroxy-7-methoxyflavanone exerts its inhibitory effect by suppressing the activation of the MAPK pathway, thereby downregulating the expression of c-Fos and NFATc1 and ultimately inhibiting osteoclastogenesis.
Protection Against Cellular Senescence via the SIRT1/Akt Pathway
Recent studies have also highlighted the protective effects of 6,4'-Dihydroxy-7-methoxyflavanone against oxidative stress-induced premature cellular senescence.[6] This activity is mediated through the upregulation of Sirtuin 1 (SIRT1) and the inhibition of the Akt signaling pathway.[6]
Logical Relationship Diagram:
Caption: Protective effect of 6,4'-Dihydroxy-7-methoxyflavanone against cellular senescence.
Oxidative stress is a known inducer of premature senescence. 6,4'-Dihydroxy-7-methoxyflavanone counteracts this by upregulating the expression and activity of SIRT1, a protein deacetylase with a crucial role in cellular stress resistance and longevity.[6] Simultaneously, it inhibits the phosphorylation and activation of Akt, a key kinase in a signaling pathway that promotes cell survival but can also contribute to senescence under certain conditions.[6] By modulating these two pathways, 6,4'-Dihydroxy-7-methoxyflavanone effectively protects cells from premature aging.
Conclusion
6,4'-Dihydroxy-7-methoxyflavanone is a promising natural compound with well-defined chemical characteristics and significant biological activities. Its ability to modulate key signaling pathways involved in bone metabolism and cellular senescence makes it a compelling candidate for further investigation in the development of novel therapeutics for a range of age-related and inflammatory diseases. This guide provides a foundational resource for researchers to understand and explore the potential of this intriguing flavonoid.
References
- 1. 6,4'-Dihydroxy-7-methoxyflavanone | C16H14O5 | CID 25181514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,4'-Dihydroxy-7-methoxyflavanone | CAS#:189689-32-5 | Chemsrc [chemsrc.com]
- 3. 6,4'-Dihydroxy-7-methoxyflavanone CAS#: 189689-32-5 [m.chemicalbook.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 6,4'-dihydroxy-7-methoxyflavanone protects against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
